![molecular formula C15H13BrN2OS2 B2572768 (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 850903-17-2](/img/structure/B2572768.png)

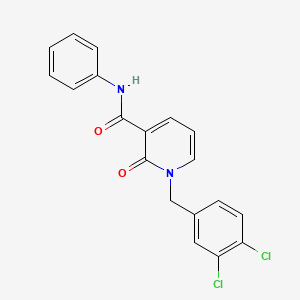

(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

This compound has been utilized in the synthesis and characterization of various organic compounds. For instance, in a study by Talupur et al. (2021), similar thiophene-2-carboxamides were synthesized and characterized through various methods including IR, 1HNMR, 13C-NMR, and Mass analysis. These compounds were also evaluated for antimicrobial efficacy and subjected to molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of similar compounds have been studied extensively. Patil et al. (2011) examined the absorption and fluorescence spectra of related carboxamides, providing insights into their excited state dipole moments. These properties are essential for understanding the behavior of these compounds under different conditions (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Biological Evaluation

In the realm of biology, these compounds are evaluated for their potential medical applications. A study by Palkar et al. (2017) reported on the design, synthesis, and antibacterial activity of similar compounds, highlighting their potential as antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Molecular Synthesis and Stability

The compound's role in molecular synthesis and stability is also noteworthy. Arduengo et al. (1997) studied a stable thiazol-2-ylidene, which is closely related to the structure of the compound . Their research contributed significantly to understanding the stability and behavior of such compounds in various conditions (Arduengo, Goerlich, & Marshall, 1997).

Anticancer Potential

Research by Atta and Abdel‐Latif (2021) on similar thiophene carboxamide derivatives demonstrated promising anticancer activity, suggesting potential therapeutic applications of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to show significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

It can be inferred from the related benzothiazole derivatives that these compounds may interact with their targets by inhibiting the cyclo-oxygenase pathways , which are responsible for the conversion of arachidonic acid to prostaglandins .

Biochemical Pathways

(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in anti-inflammatory and analgesic effects . The downstream effects of this inhibition could include a reduction in inflammation and pain.

Result of Action

Based on the information about related benzothiazole derivatives, it can be inferred that the compound may result in decreased inflammation and pain due to its potential anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

5-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS2/c1-8-6-9(2)13-11(7-8)21-15(18(13)3)17-14(19)10-4-5-12(16)20-10/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCFSUMFZPYAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)

![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)

![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)